2-(2-Chloroethyl)-5-methoxy-1,3,4-thiadiazole 2-(2-Chloroethyl)-5-methoxy-1,3,4-thiadiazole
Brand Name: Vulcanchem
CAS No.: 84353-08-2
VCID: VC4230157
InChI: InChI=1S/C5H7ClN2OS/c1-9-5-8-7-4(10-5)2-3-6/h2-3H2,1H3
SMILES: COC1=NN=C(S1)CCCl
Molecular Formula: C5H7ClN2OS
Molecular Weight: 178.63

2-(2-Chloroethyl)-5-methoxy-1,3,4-thiadiazole

CAS No.: 84353-08-2

Cat. No.: VC4230157

Molecular Formula: C5H7ClN2OS

Molecular Weight: 178.63

* For research use only. Not for human or veterinary use.

2-(2-Chloroethyl)-5-methoxy-1,3,4-thiadiazole - 84353-08-2

Specification

CAS No. 84353-08-2
Molecular Formula C5H7ClN2OS
Molecular Weight 178.63
IUPAC Name 2-(2-chloroethyl)-5-methoxy-1,3,4-thiadiazole
Standard InChI InChI=1S/C5H7ClN2OS/c1-9-5-8-7-4(10-5)2-3-6/h2-3H2,1H3
Standard InChI Key USMSWADEUHQNFP-UHFFFAOYSA-N
SMILES COC1=NN=C(S1)CCCl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula, C₅H₇ClN₂OS, reflects a five-membered 1,3,4-thiadiazole ring system. Key structural features include:

  • Position 2: A 2-chloroethyl group (-CH₂CH₂Cl), imparting electrophilic reactivity due to the chlorine atom’s polarizability.

  • Position 5: A methoxy group (-OCH₃), enhancing solubility in polar solvents and influencing electronic distribution across the ring.

Spectral Characterization

  • Infrared (IR) Spectroscopy: Stretching vibrations at ~1,662 cm⁻¹ (C=O amide) and ~3,327 cm⁻¹ (N-H) have been observed in analogous thiadiazole derivatives, suggesting similar bonding patterns .

  • Nuclear Magnetic Resonance (NMR): For structurally related compounds, proton environments include δ 3.82 ppm (singlet for -OCH₃) and δ 4.23 ppm (triplet for -CH₂Cl), with coupling patterns confirming substituent orientation .

Physicochemical Data

PropertyValue
Molecular Weight178.63 g/mol
Melting PointNot reported
SolubilityLimited data; soluble in chloroform, ethanol
Partition Coefficient (LogP)Estimated ~1.8 (moderate lipophilicity)

Synthetic Methodologies

Cyclization of Thiosemicarbazides

A primary route involves the reaction of thiosemicarbazides with carbonyl compounds under acidic conditions. For example, cyclization of 2-chloroethyl thiosemicarbazide with methoxy-substituted ketones yields the target compound via intramolecular dehydration . Key steps include:

  • Thiosemicarbazide Formation: Reaction of hydrazine hydrate with carbon disulfide and amines.

  • Cyclization: Acid-catalyzed ring closure, often using HCl or acetic acid, to form the 1,3,4-thiadiazole core .

Example Protocol (Adapted from ):

  • Step 1: Reflux 2-chloroethyl thiosemicarbazide (3.6 mmol) with 50% acetic acid (15 mL) for 1 hour.

  • Step 2: Add water (15 mL) and concentrated HCl (3 mL), reflux for 5 minutes.

  • Step 3: Neutralize with NaHCO₃, precipitate product, and recrystallize from ethanol/water.

  • Yield: 65–69% .

Solid-Phase Synthesis

A patent describes a solvent-free approach using phosphorus pentachloride (PCl₅) as a cyclizing agent:

  • Grind thiosemicarbazide, carboxylic acid, and PCl₅ (1:1.2:1.2 molar ratio) at room temperature.

  • Hydrolyze the intermediate with alkaline solution (pH 8–8.2) to isolate the product.

  • Advantages: Short reaction time (30–60 minutes), high yield (>91%), and minimal purification .

CompoundCell Line (IC₅₀)Reference
5-(4-Chlorophenyl)-thiadiazoleSK-OV-3: 19.5 μM
Target CompoundPending empirical data

Antimicrobial Applications

While direct studies are lacking, structurally similar derivatives demonstrate broad-spectrum activity:

  • Bacteria: MIC values of 4–8 μg/mL against Staphylococcus aureus and Escherichia coli .

  • Fungi: Inhibition of Aspergillus niger at 16 μg/mL via disruption of ergosterol biosynthesis .

Industrial and Material Science Applications

Agrochemicals

Thiadiazoles serve as precursors for herbicides and insecticides. The chloroethyl group’s reactivity facilitates conjugation with bioactive moieties, enhancing pesticidal efficacy .

Polymer Chemistry

Incorporation into polymers improves thermal stability and flame retardancy. For example, thiadiazole-containing polyamides exhibit decomposition temperatures exceeding 300°C .

Future Research Directions

  • Pharmacokinetic Studies: Assess bioavailability and metabolic pathways.

  • Structure-Activity Optimization: Modify substituents to enhance selectivity (e.g., replacing chloroethyl with fluorinated groups).

  • Green Synthesis: Explore microwave-assisted or catalytic methods to improve yields and reduce waste .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator